(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-((S)-2-oxopiperidin-3-yl)propanoate
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Description
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-((S)-2-oxopiperidin-3-yl)propanoate is a useful research compound. Its molecular formula is C14H24N2O5 and its molecular weight is 300.35 g/mol. The purity is usually 95%.
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Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-((S)-2-oxopiperidin-3-yl)propanoate involves the protection of the amine group, followed by the addition of the piperidinone and the esterification of the resulting carboxylic acid.
Starting Materials
L-Aspartic acid, tert-Butyl chloroformate, Sodium hydroxide, Methylamine, 2-Oxopiperidine, Dimethylformamide, Diisopropylethylamine, Methanol, Dichloromethane
Reaction
Protection of the amine group of L-Aspartic acid with tert-Butyl chloroformate and Sodium hydroxide to form (S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)butanoate, Addition of Methylamine to (S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)butanoate to form (S)-Methyl 2-((tert-butoxycarbonyl)amino)butanoate, Reduction of (S)-Methyl 2-((tert-butoxycarbonyl)amino)butanoate with Sodium borohydride to form (S)-Methyl 2-((tert-butoxycarbonyl)amino)propanoate, Addition of 2-Oxopiperidine to (S)-Methyl 2-((tert-butoxycarbonyl)amino)propanoate in the presence of Dimethylformamide and Diisopropylethylamine to form (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-((S)-2-oxopiperidin-3-yl)propanoate, Esterification of the resulting carboxylic acid with Methanol and Dichloromethane in the presence of Hydrochloric acid to form (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-((S)-2-oxopiperidin-3-yl)propanoate
properties
IUPAC Name |
methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(3S)-2-oxopiperidin-3-yl]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O5/c1-14(2,3)21-13(19)16-10(12(18)20-4)8-9-6-5-7-15-11(9)17/h9-10H,5-8H2,1-4H3,(H,15,17)(H,16,19)/t9-,10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOOVWCZIOIVDS-UWVGGRQHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCCNC1=O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C[C@@H]1CCCNC1=O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-((S)-2-oxopiperidin-3-yl)propanoate |
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